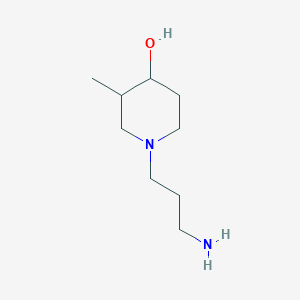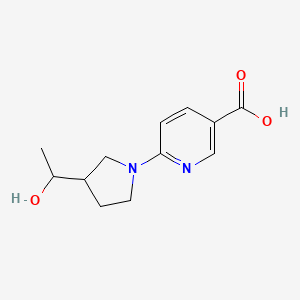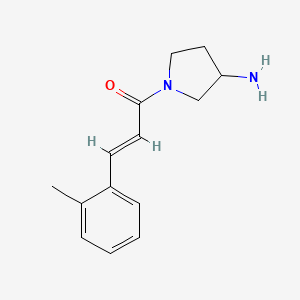
Quinuclidine-4-thiol hydrobromide
Overview
Description
Quinuclidine-4-thiol hydrobromide is a chemical compound that belongs to the quinuclidine family Quinuclidine itself is a bicyclic amine with a nitrogen atom at the bridgehead position
Mechanism of Action
Target of Action
Quinuclidine-4-thiol hydrobromide, a quinuclidine derivative, primarily targets the Filamenting temperature-sensitive mutant Z (FtsZ) protein . FtsZ is an essential cell division protein that plays a crucial role in the formation of the cytokinetic Z-ring in most bacteria . This makes it a promising target for antimicrobial drug development .
Mode of Action
This compound interacts with its target, the FtsZ protein, by preventing the formation of FtsZ protofilaments . This impairs the formation of the Z-ring, thus inhibiting bacterial division . In the context of antimalarial drugs with a quinoline core, they act primarily by inhibiting the polymerization of heme to hematozin, which leads to toxic accumulation of free heme in the parasites .
Biochemical Pathways
This compound affects the biochemical pathways related to bacterial cell division and the life cycle of plasmodium in the human body . By inhibiting the formation of the Z-ring, it disrupts the normal cell division process in bacteria . In the case of antimalarial drugs with a quinoline core, they interfere with the life cycle of plasmodium, targeting different stages of the parasite cycle .
Pharmacokinetics
Quinuclidine derivatives are known to have a wide range of pharmacological activities . For instance, quinine, a major member of the Cinchona alkaloids, is administered intravenously with a dosage of 20 mg/kg of dihydrochloride salt, given over 2–4 hours, followed every 8 hours by an infusion of 10 mg (salt)/kg given over 2–4 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell division due to the disruption of the Z-ring formation . This leads to antimicrobial activities against multiple antibiotic-resistant bacterial strains . In the context of antimalarial drugs with a quinoline core, the result of their action is the toxic accumulation of free heme in the parasites, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, quinones, a class of compounds to which quinuclidine derivatives belong, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that the action, efficacy, and stability of this compound could be influenced by the redox environment and the presence of various functional groups in its surroundings .
Biochemical Analysis
Biochemical Properties
Quinuclidine-4-thiol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for hydrolyzing acetylcholine . These interactions are crucial for regulating the cholinergic system, which is involved in muscle contraction, cognition, and autonomic nervous system regulation. The compound’s ability to inhibit these enzymes makes it a potential candidate for addressing medical conditions related to the cholinergic system.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with acetylcholinesterase and butyrylcholinesterase can lead to changes in neurotransmitter levels, impacting cell communication and function . Additionally, the compound’s cytotoxic effects have been observed in certain cell types, particularly those with long alkyl chains .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic signaling. Furthermore, the compound’s structure allows it to interact with other biomolecules, potentially influencing various cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound’s inhibitory effects on acetylcholinesterase and butyrylcholinesterase are time-independent, indicating a stable mechanism of action . Long-term effects on cellular function have also been observed, with significant lactate dehydrogenase release and a decrease in mitochondrial membrane potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to more pronounced effects. At high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular function . It is essential to determine the optimal dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic system’s metabolic pathways, leading to changes in neurotransmitter levels and cellular metabolism . Understanding these interactions is crucial for developing targeted therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation. These interactions can influence the compound’s effectiveness and potential side effects . Studying the transport mechanisms can provide insights into optimizing the compound’s delivery and distribution in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can impact the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution is vital for designing effective therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinuclidine-4-thiol hydrobromide typically involves the reaction of quinuclidine with thiol-containing reagents under specific conditions. One common method is the reaction of quinuclidine with hydrogen sulfide in the presence of a hydrobromic acid catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Quinuclidine-4-thiol hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiol group, which is highly reactive.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often occur at the thiol group.
Scientific Research Applications
Quinuclidine-4-thiol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions.
Medicine: this compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes.
Comparison with Similar Compounds
Quinuclidine-4-thiol hydrobromide can be compared with other similar compounds, such as:
Quinolizidine: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Pyrrolizidine: Another bicyclic amine with different biological activity and applications.
Quinuclidine derivatives: Various derivatives of quinuclidine have been developed, each with unique properties and applications.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-thiol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.BrH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYKBKDDDBGQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)S.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)


![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)
![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)



